molecular formula C14H18N4O3S B12759229 N-(4-(4-Hydroxyphenyl)piperazino)-1-methyl-4-imidazolesulfonamide CAS No. 137048-48-7

N-(4-(4-Hydroxyphenyl)piperazino)-1-methyl-4-imidazolesulfonamide

Cat. No.: B12759229
CAS No.: 137048-48-7
M. Wt: 322.39 g/mol
InChI Key: ILHDHRDACKXOSG-UHFFFAOYSA-N
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Description

N-(4-(4-Hydroxyphenyl)piperazino)-1-methyl-4-imidazolesulfonamide is a complex organic compound that features a piperazine ring, a hydroxyphenyl group, and an imidazolesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-Hydroxyphenyl)piperazino)-1-methyl-4-imidazolesulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and continuous flow reactors to ensure high yield and purity. Techniques such as palladium-catalyzed cyclization and visible-light-promoted decarboxylative annulation have been employed to synthesize piperazine derivatives under mild conditions .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-Hydroxyphenyl)piperazino)-1-methyl-4-imidazolesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and imidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include bases like DBU, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while reduction of the imidazolesulfonamide moiety can yield amines.

Scientific Research Applications

N-(4-(4-Hydroxyphenyl)piperazino)-1-methyl-4-imidazolesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(4-Hydroxyphenyl)piperazino)-1-methyl-4-imidazolesulfonamide involves its interaction with specific molecular targets. The piperazine ring can act as a hydrogen bond donor/acceptor, facilitating interactions with receptors and enzymes. The hydroxyphenyl group can participate in redox reactions, while the imidazolesulfonamide moiety can interact with metal ions and other electrophilic species .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

    Imatinib: Known for its use in cancer treatment.

    Sildenafil: Widely used for the treatment of erectile dysfunction.

    Quetiapine: An antipsychotic medication.

Uniqueness

What sets N-(4-(4-Hydroxyphenyl)piperazino)-1-methyl-4-imidazolesulfonamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

CAS No.

137048-48-7

Molecular Formula

C14H18N4O3S

Molecular Weight

322.39 g/mol

IUPAC Name

4-[4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]phenol

InChI

InChI=1S/C14H18N4O3S/c1-16-10-14(15-11-16)22(20,21)18-8-6-17(7-9-18)12-2-4-13(19)5-3-12/h2-5,10-11,19H,6-9H2,1H3

InChI Key

ILHDHRDACKXOSG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)O

Origin of Product

United States

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